
2-methoxy-5-methyl-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-5-methyl-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H22N2O5S3 and its molecular weight is 478.6. The purity is usually 95%.
BenchChem offers high-quality 2-methoxy-5-methyl-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methoxy-5-methyl-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy and Photosensitizers
Compounds with benzenesulfonamide derivatives have been explored for their photophysical and photochemical properties, making them useful as photosensitizers in photodynamic therapy (PDT) for cancer treatment. The study by Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanines substituted with benzenesulfonamide groups, exhibiting good fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield for Type II PDT mechanisms (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Agents
Research into tetrahydroisoquinoline derivatives, including structures similar to the specified compound, has identified their potential as anticancer agents. Redda, Gangapuram, and Ardley (2010) synthesized analogs maintaining the tetrahydroisoquinoline moiety with modifications that exhibited potent cytotoxicity against breast cancer cell lines, highlighting the significant potential for the development of novel anticancer drugs (Redda, Gangapuram, & Ardley, 2010).
Idiopathic Pulmonary Fibrosis Treatment
Compounds with structures related to benzenesulfonamide have been claimed for the treatment of idiopathic pulmonary fibrosis (IPF). Norman (2014) discussed the use of phosphatidylinositol 3-kinase inhibitors with benzenesulfonamide structures in treating IPF, supported by in vitro data and ongoing clinical trials (Norman, 2014).
Carbonic Anhydrase Inhibitors for Ocular Pressure
Sulfonamide derivatives incorporating a thiourea scaffold have shown strong affinities towards carbonic anhydrase isozymes, crucial for developing therapeutics for lowering intraocular pressure. Casini, Scozzafava, Mincione, Menabuoni, and Supuran (2002) synthesized a series of these sulfonamides, demonstrating their potential for topical application in treating glaucoma by effectively lowering intraocular pressure (Casini, Scozzafava, Mincione, Menabuoni, & Supuran, 2002).
Synthesis of Quinoline Derivatives
The cyclocondensation reaction involving compounds related to N-(2-bromomethylphenyl)benzenesulfonamides has been utilized to synthesize N-phenylsulfonyl-2-hydroxy-1,2,3,4-tetrahydroquinoline derivatives. Croce, Cremonesi, Fontana, and Rosa (2006) detailed the synthesis and chemical behavior of these derivatives, contributing to the broader field of heterocyclic chemistry and potential pharmaceutical applications (Croce, Cremonesi, Fontana, & Rosa, 2006).
Eigenschaften
IUPAC Name |
2-methoxy-5-methyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S3/c1-15-7-10-19(28-2)20(13-15)30(24,25)22-17-9-8-16-5-3-11-23(18(16)14-17)31(26,27)21-6-4-12-29-21/h4,6-10,12-14,22H,3,5,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYLTUYDCOZFEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CS4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-5-methyl-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

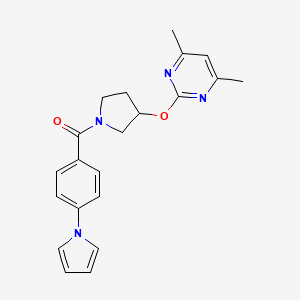

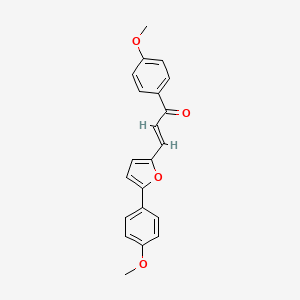
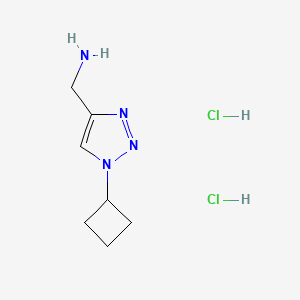
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2891751.png)
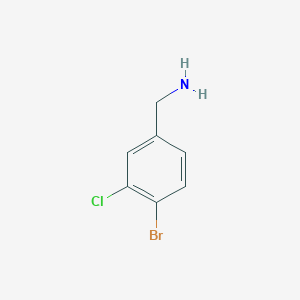
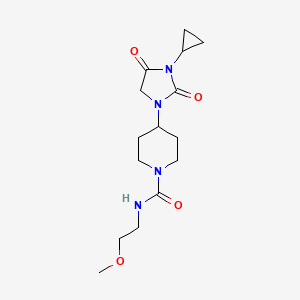
![N-Methyl-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2891755.png)
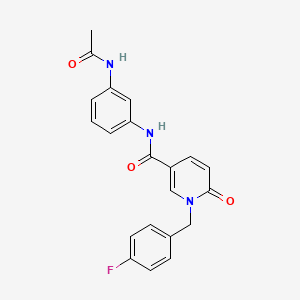


![5-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-1-[(3,4-dichlorophenyl)methyl]pyridin-2-one](/img/structure/B2891762.png)

![5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2891765.png)